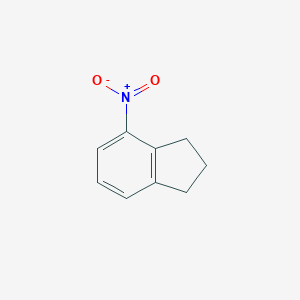

4-Nitroindan

Description

Historical Context and Early Investigations of Nitro-Substituted Indans

The chemistry of nitro compounds has a rich history, beginning in the 19th century and evolving alongside the field of organic chemistry itself. nih.gov Nitration is a fundamental chemical conversion, and early methods often involved nitric acid, sometimes in combination with sulfuric acid—a technique that has remained relevant for over 150 years. nih.gov These foundational developments in creating nitroaromatic compounds were crucial for producing a wide range of chemicals, including dyes, explosives, and synthetic intermediates. nih.gov

While specific records detailing the first synthesis of 4-nitroindan are not prominent in historical literature, its creation can be understood as a logical extension of the broader exploration of nitroaromatic chemistry and the chemistry of bicyclic hydrocarbons. The indan (B1671822) ring system itself, a fusion of a benzene (B151609) and cyclopentane (B165970) ring, provided a new scaffold for chemists to explore the effects of aromatic substitution. The introduction of a nitro group, a powerful electron-withdrawing group, onto the indan frame would have been a subject of interest for chemists studying reaction mechanisms and seeking to create new molecular entities. Early investigations would have likely focused on the synthesis of this compound and the subsequent reduction of the nitro group to form 4-aminoindan, a versatile precursor for more complex molecules.

Significance of the Indan Scaffold in Chemical Research

The indan scaffold, characterized by its benzocyclopentane skeleton, is a privileged structure in medicinal chemistry and materials science. nih.gov Its rigid, yet three-dimensional, structure provides a unique framework for the design of molecules with specific biological activities. Indan derivatives have been investigated for a wide array of therapeutic applications, including as anticancer, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant agents. nih.govwordpress.com

The versatility of the indan core is highlighted by the successful development of several drugs. For instance, donepezil, a drug used for the treatment of Alzheimer's disease, is derived from an indanone scaffold. eastindiachemicals.com This success has spurred significant scientific interest in indan-based compounds for their potential to interact with critical enzymes associated with various neurological disorders. eastindiachemicals.com Derivatives of indan-1,3-dione, a related structure, have been explored as acetylcholinesterase inhibitors and anticoagulants. infinityfoundation.com The ability to functionalize the indan ring system at various positions allows for the fine-tuning of a molecule's properties to achieve desired biological effects. chemistryabc.com

Table 1: Examples of Biologically Active Indan-Based Scaffolds

| Scaffold/Derivative | Associated Biological Activity |

|---|---|

| Indanone | Neuroprotective agents, Acetylcholinesterase (AChE) inhibitors eastindiachemicals.com |

| Indan-1,3-dione | Anticoagulant, Anti-inflammatory, Anticancer, Antimicrobial infinityfoundation.com |

| Arylidene indanone | Tubulin depolymerizing agents, Antimalarials chemistryabc.com |

This table is for illustrative purposes and lists general scaffold types and their investigated activities.

Overview of this compound as a Subject of Advanced Chemical Inquiry

This compound (CAS 34701-14-9) is a bicyclic nitroaromatic compound that serves as a key subject of advanced chemical inquiry, primarily through its role as a versatile synthetic intermediate. Its molecular structure consists of an indan core with a nitro group attached to the fourth position of the aromatic ring.

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉NO₂ |

| Molar Mass | 163.17 g/mol |

| Appearance | Not specified in results |

The primary research interest in this compound lies in the chemical reactivity of its nitro group. The reduction of the nitro group to an amine (NH₂) is a common and critical transformation in organic synthesis. This reaction converts this compound into 4-aminoindan (indan-4-yl-amine). This transformation is significant because the resulting amino group can be readily used to construct more complex molecules through a variety of chemical reactions.

Modern research often focuses on performing this reduction efficiently and selectively using catalytic methods. For example, the reduction of this compound can be achieved through hydrogenation using a palladium on carbon (Pd/C) catalyst. This type of catalytic reduction is a cornerstone of modern synthesis, allowing for high yields and clean reactions. The resulting 4-aminoindan serves as a valuable building block for the synthesis of pharmaceuticals and other functional organic materials. The study of such reactions on substrates like this compound contributes to the broader development of new synthetic methodologies in chemistry.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQABKMBXKCJTPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40188255 | |

| Record name | 4-Nitroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34701-14-9 | |

| Record name | 4-Nitroindan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34701-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034701149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 34701-14-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76671 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitroindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40188255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.403 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitroindan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GQX72X2C2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Nitroindan and Its Precursors

Classical and Contemporary Approaches to 4-Nitroindan Synthesis

The synthesis of this compound can be approached through different methodologies, ranging from direct functionalization of the indane core to the construction of the indane ring system with pre-installed nitro groups or functionalities that can be transformed into nitro groups.

Nitration of Indane and Indanone Derivatives for this compound Synthesis

Direct nitration of indane is recognized as a common method for the preparation of this compound chembk.comontosight.ai. However, achieving precise control over the position of the nitro group on the aromatic ring can be challenging due to the possibility of forming multiple isomers fishersci.nonih.govbenchchem.com.

Nitration of indanone derivatives, particularly 1-indanones, is a frequently employed strategy to synthesize nitro-substituted indanone precursors. These nitroindanones can subsequently be converted to the corresponding nitroindans through reduction of the ketone carbonyl to a methylene (B1212753) group.

Regioselectivity during the nitration of indane and indanone systems is a critical aspect that dictates the yield and purity of the desired nitro isomer fishersci.nonih.govfishersci.se. The presence and nature of existing substituents on the aromatic ring significantly influence the position of electrophilic attack by the nitronium ion. For example, in the nitration of substituted indanones like 4-methoxy-1-indanone (B81218), competing directing effects from different functional groups (e.g., the activating and ortho/para-directing methoxy (B1213986) group versus the deactivating and meta-directing ketone group) lead to the formation of a mixture of isomers nih.govbenchchem.com.

Controlling reaction conditions is crucial for influencing regioselectivity. The choice of nitrating agent, solvent, temperature, and the presence of catalysts can alter the electronic and steric environment of the reaction, favoring substitution at specific positions benchchem.comfrontiersin.org. Studies on the nitration of 4-methoxy-1-indanone have shown that modifying the reaction medium, such as using acetic anhydride (B1165640), can favor the formation of the 6-nitro isomer (which corresponds to the 4-nitro position on the indane skeleton after reduction) benchchem.com. Catalytic approaches, for instance, utilizing copper(II) triflate, have also demonstrated improved regioselectivity benchchem.com.

The specific reaction conditions employed during the nitration of indanones have a profound impact on the resulting mixture of nitro isomers and their respective ratios nih.govbenchchem.com. Classical nitration of 4-methoxy-1-indanone using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures (0–5°C) primarily yields the 5-nitro isomer, with the desired 6-nitro isomer being a minor product (≤15% yield) nih.govbenchchem.com.

Varying the reaction parameters can lead to different isomer distributions. As detailed in research findings, conducting the nitration of 4-methoxy-1-indanone in acetic anhydride with 70% HNO₃ at 25°C increased the yield of the 6-nitro isomer to 37% and reduced the proportion of the 7-nitro byproduct benchchem.com. Further optimization using copper(II) triflate catalysis in acetonitrile (B52724) at 60°C resulted in a 54% yield of the 6-nitro isomer and significantly reduced the formation of the 5-nitro byproduct to 12% benchchem.com.

In the nitration of unsubstituted indan-1-one using KNO₃/H₂SO₄, a mixture of 6-nitro- and This compound-1-one (B1293876) isomers is typically obtained, with the 6-nitro isomer being the major product in an approximately 4:1 ratio mdpi.comuhmreactiondynamics.org. These isomers can be separated chromatographically mdpi.comuhmreactiondynamics.org.

The following table summarizes experimental data illustrating the effect of different nitration conditions on the isomer yields in the nitration of 4-methoxy-1-indanone:

Table 1: Influence of Reaction Conditions on Isomer Ratios in 4-Methoxy-1-indanone Nitration

| Method | Nitrating Agent | Solvent | Temperature (°C) | 6-Nitro Yield (%) | 5-Nitro Byproduct (%) | 7-Nitro Byproduct (%) |

| Classical | HNO₃/H₂SO₄ | H₂SO₄ | 0–5 | ≤15 | 62 | 23 |

| Acetic Anhydride Medium | 70% HNO₃ | Ac₂O | 25 | 37 | 48 | 15 |

| Cu(OTf)₂ Catalyzed | AcONO₂ | CH₃CN | 60 | 54 | 12 | Not specified |

Beyond direct electrophilic nitration, strategies involving the introduction of the nitro group via diazonium salts have also been explored to achieve precise positional control benchchem.com.

Aldol-Type Reactions in the Functionalization of Nitroindanones

Aldol reactions are fundamental carbon-carbon bond-forming processes that can be applied to functionalize nitroindanone derivatives. These reactions typically involve the reaction of an enolate ion with a carbonyl compound, leading to the formation of β-hydroxy carbonyl compounds, which can subsequently undergo dehydration to yield α,β-unsaturated carbonyl compounds. sigmaaldrich.com In the context of nitroindanones, aldol-type reactions can introduce new carbon substituents onto the indanone core. For instance, an aldol-type reaction between 5-nitroindan-1-one and the lithium salt of N,N-disubstituted acetamides, followed by dehydration, has been reported as a pathway to (5-nitro-3-indenyl)acetamides. researchgate.net While seemingly straightforward, this condensation process can present complexities. researchgate.net

Multi-Step Synthetic Sequences to Functionalized 4-Nitroindans

The synthesis of functionalized 4-nitroindans often necessitates multi-step synthetic sequences, building the target molecule through a series of controlled transformations. One common approach involves the nitration of indan (B1671822) or indanone derivatives as key steps. For example, this compound can be prepared by reacting indane with nitric acid, typically dissolved in sulfuric acid. chembk.com Another route involves the electrophilic nitration of indan-1-one, which can yield a mixture of this compound-1-one and 6-nitroindan-1-one isomers. uhmreactiondynamics.org These nitroindanone intermediates can then be further elaborated through various reactions to achieve the desired functionalized this compound.

Specific examples of multi-step sequences can include reactions applied to indanone precursors. For instance, the bromination of this compound under photochemical conditions has been shown to result in the tribrominated product, 1,1,3-tribromo-2,3-dihydro-4-nitro-1H-indene. tubitak.gov.tr This highlights how functionalization can be achieved on the nitroindan scaffold through targeted reactions.

Furthermore, the synthesis of related nitroindanols, such as racemic trans-1-amino-6-nitroindan-2-ol, has been achieved through a five-step sequence starting from indene (B144670), involving a direct nitration step on a protected aminoindanol (B8576300) intermediate. researchgate.net This demonstrates the utility of multi-step routes for accessing functionalized nitroindan derivatives.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles in the synthesis of this compound and its precursors aims to minimize the environmental impact of the chemical processes. These principles, developed by Anastas and Warner, focus on reducing or eliminating the use and generation of hazardous substances. psu.edu, yale.edu, sigmaaldrich.com, epa.gov

Atom Economy Maximization in Synthetic Routes

Atom economy is a key principle of green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of the mass of the reactants that is incorporated into the final desired product. libretexts.org, skpharmteco.com, wikipedia.org, rsc.org Maximizing atom economy means designing synthetic routes where most, if not all, atoms of the starting materials end up in the target molecule, thereby minimizing waste generation. skpharmteco.com, wikipedia.org In the context of this compound synthesis, evaluating the atom economy of different synthetic pathways is crucial for identifying the most efficient and environmentally friendly routes. Reactions with high atom economy, such as addition reactions, are preferred as they incorporate most of the reactant atoms into the product. rsc.org Conversely, reactions that produce significant by-products have lower atom economy. wikipedia.org

Solvent Selection and Alternative Reaction Media for this compound Synthesis

Solvents are integral to many chemical processes, but their use can contribute significantly to environmental burden and health risks. jk-sci.com Green chemistry emphasizes the selection of safer solvents and, where possible, the use of alternative reaction media or solvent-free conditions. psu.edu, yale.edu, sigmaaldrich.com, epa.gov For this compound synthesis, this involves considering solvents that are less toxic, less volatile, and derived from renewable resources. psu.edu, jk-sci.com The use of water, ionic liquids, or supercritical fluids as alternative reaction media can also contribute to a greener synthesis by reducing reliance on traditional organic solvents. psu.edu The selection of an appropriate solvent requires careful consideration of its properties and how they align with the specific reaction requirements, aiming to minimize environmental impact without compromising efficiency or cost-effectiveness. psu.edu, acs.org

Catalytic Approaches to Enhance Efficiency and Selectivity

Catalysis plays a vital role in green chemistry by enabling reactions to proceed more efficiently, often under milder conditions, and with increased selectivity, reducing the formation of unwanted by-products. yale.edu, sigmaaldrich.com Catalytic reagents are generally superior to stoichiometric reagents, which are consumed in the reaction and can generate substantial waste. yale.edu In the synthesis of this compound and its derivatives, the development and application of catalytic methods can enhance reaction rates, lower energy consumption (by allowing reactions at ambient temperature and pressure), and improve yields and selectivity. yale.edu, acs.org This includes exploring various types of catalysts, such as organocatalysts, biocatalysts, or metal complexes, to achieve the desired transformations with minimal environmental impact. nih.gov, wikipedia.org, organic-chemistry.org, nih.gov

Chemical Transformations and Reactivity Studies of 4 Nitroindan

Reduction Reactions of the Nitro Group in 4-Nitroindan

The reduction of the nitro group is one of the most significant transformations of this compound, providing a primary route to synthetically valuable aminoindan derivatives. This conversion can be accomplished through various methods, including catalytic hydrogenation and the use of metal hydrides.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of aromatic nitro compounds to their corresponding amines. google.comgoogle.com This process typically involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include platinum (Pt), palladium (Pd), and nickel (Ni) supported on materials like activated carbon. rsc.org The reaction is generally carried out under mild temperature and pressure conditions, offering high yields and selectivity. For instance, the hydrogenation of aromatic nitro compounds can proceed effectively at temperatures around 70°C and hydrogen pressures of 4-5 bar. google.com The mechanism of catalytic hydrogenation is understood to proceed through intermediates such as nitroso and hydroxylamine species, which are rapidly converted to the final amine product. The presence of certain additives, like vanadium compounds, can prevent the accumulation of these hydroxylamine intermediates, leading to purer products. google.com

Metal hydrides are alternative reagents for the reduction of nitro groups, although they are used more commonly for reducing other functional groups like aldehydes and ketones. chemistnotes.compharmaguideline.com Reagents such as Lithium Aluminium Hydride (LiAlH₄) and Sodium Borohydride (NaBH₄) can reduce nitro compounds. LiAlH₄ is a very powerful reducing agent that reacts with a wide range of functional groups, but its high reactivity requires the use of anhydrous solvents like ether due to its violent reaction with water. pharmaguideline.comuop.edu.pk NaBH₄ is a milder and more selective reagent that can be used in aqueous or alcoholic solutions. uop.edu.pk Another classical method for nitro group reduction involves the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. youtube.com This method is particularly robust and suitable for industrial-scale synthesis.

| Method | Reagents/Catalyst | Typical Conditions | Selectivity |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, Pt/C, or Ni | Room temperature to moderate heat, H₂ pressure | High selectivity for the nitro group over many other functional groups |

| Metal Hydride Reduction | LiAlH₄ or NaBH₄ | Anhydrous ether for LiAlH₄; Protic solvents for NaBH₄ | LiAlH₄ is very reactive; NaBH₄ is milder and more selective |

| Metal/Acid Reduction | Fe/HCl or Sn/HCl | Aqueous acidic solution, heating may be required | Effective and widely used in industrial processes |

The primary product from the reduction of this compound is 4-Aminoindan (also known as 4-Indanamine). sigmaaldrich.com This transformation is a key step in the synthesis of various more complex molecules, including pharmaceuticals and fine chemicals. google.comsigmaaldrich.com For example, a method for preparing 4-aminoindole involves the reduction of 4-nitroindoline, a closely related compound, using iron powder and hydrochloric acid in ethanol. google.com This classic Bechamp reduction is a reliable method for converting aromatic nitro compounds to anilines.

The resulting 4-Aminoindan is a versatile intermediate. The primary amine group can undergo a wide range of subsequent reactions, such as diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities onto the indan (B1671822) scaffold. sigmaaldrich.com For instance, 4-Aminoindan can react with 2-chloroacetylisocyanate to yield 1-(2-chloroacetyl)-3-(2,3-dihydro-1H-inden-4-yl)-urea. sigmaaldrich.com

| Property | Value |

|---|---|

| Precursor | This compound |

| Reaction Type | Reduction of Nitro Group |

| CAS Number | 32202-61-2 sigmaaldrich.com |

| Molecular Formula | C₉H₁₁N sigmaaldrich.com |

| Molecular Weight | 133.19 g/mol sigmaaldrich.com |

| Boiling Point | 90-92 °C sigmaaldrich.com |

| Density | 1.102 g/mL at 25 °C sigmaaldrich.com |

Substitution Reactions Involving the Indan Core and Nitro Group

The reactivity of the this compound aromatic ring in substitution reactions is heavily influenced by the electronic properties of the nitro group. It dictates the feasibility and regioselectivity of both nucleophilic and electrophilic attacks.

Nucleophilic aromatic substitution (SₙAr) is a key reaction for electron-deficient aromatic systems. researchgate.net The reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The presence of a strong electron-withdrawing group, such as a nitro group, is essential as it stabilizes this negatively charged intermediate and thus activates the ring towards nucleophilic attack. researchgate.netnih.gov

The activation is most pronounced at the ortho and para positions relative to the electron-withdrawing group. In this compound, the nitro group at the C-4 position would strongly activate the C-3 (ortho) and C-7 (ortho) positions for nucleophilic attack, provided a suitable leaving group (like a halogen) is present at one of these positions. nih.gov While this compound itself lacks a leaving group, its halogenated derivatives would be expected to undergo SₙAr reactions readily. The rate-determining step in these reactions is typically the initial attack of the nucleophile, which disrupts the aromaticity of the ring. nih.gov

Electrophilic aromatic substitution (EAS) involves the replacement of an atom (usually hydrogen) on an aromatic ring with an electrophile. wikipedia.org The nitro group is a powerful deactivating group for EAS reactions due to its strong electron-withdrawing nature, which reduces the nucleophilicity of the aromatic ring. lumenlearning.com Consequently, reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation require harsher conditions (e.g., stronger acids, higher temperatures) when performed on nitro-substituted rings compared to benzene (B151609). wikipedia.orglumenlearning.com

Furthermore, the nitro group acts as a meta-director. When an electrophile attacks the aromatic ring of this compound, the carbocation intermediate (Wheland intermediate) is least destabilized when the attack occurs at a position meta to the nitro group. youtube.com In the case of this compound, the available positions on the aromatic ring are C-5, C-6, and C-7. The nitro group at C-4 directs incoming electrophiles primarily to the C-6 position (meta), and to a lesser extent, the C-5 and C-7 positions are also possible sites of substitution, though electronically less favored. For example, the nitration of benzene requires a mixture of nitric acid and sulfuric acid to generate the highly reactive nitronium ion (NO₂⁺) electrophile. youtube.comyoutube.com A similar approach would be necessary for the further substitution of this compound.

| Reaction Type | Effect of Nitro Group | Activated/Deactivated Positions | Directing Effect |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SₙAr) | Strongly Activating | Ortho, Para (C-3, C-7) | Ortho, Para |

| Electrophilic Aromatic Substitution (EAS) | Strongly Deactivating | All positions deactivated | Meta (C-6) |

Oxidation Reactions of this compound and its Derivatives

The term "oxidation" in the context of this compound primarily refers to reactions involving its derivatives, as the nitro group itself is already in a high oxidation state. A significant oxidative transformation is the conversion of the amino group in 4-Aminoindan back to a nitro group. This reaction is the reverse of the reduction process and provides a method for synthesizing specific nitroaromatic compounds that may not be accessible through direct nitration. mdpi.com

The oxidation of primary aryl amines to nitroarenes can be achieved using various oxidizing agents. Peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), are effective for this conversion. mdpi.com Other reagents include hydrogen peroxide in the presence of a catalyst, Oxone®, and dimethyldioxirane. mdpi.com These methods offer an alternative synthetic route to nitro compounds under conditions that can be milder than traditional electrophilic nitration, which is particularly useful for sensitive substrates. The choice of oxidant and reaction conditions can be tuned to achieve high selectivity and yield. mdpi.com

Halogenation of this compound

Halogenation is a class of chemical reactions that involves the introduction of one or more halogen atoms into a compound. In the context of this compound, halogenation reactions, particularly those initiated by light (photochemical halogenation), provide insights into the reactivity of the molecule's benzylic positions. The presence of the electron-withdrawing nitro group and the fused ring system of the indan core influences the course and outcome of these reactions.

The photochemical bromination of this compound (also known as 2,3-dihydro-4-nitro-1H-indene) has been investigated to understand the reactivity of its aliphatic ring. tubitak.gov.tr Studies involving the reaction of this compound with bromine in a solvent like carbon tetrachloride (CCl4) under irradiation from a 150 W projector lamp have been conducted. tubitak.gov.tr This method, a type of Wohl-Ziegler reaction, utilizes light to generate bromine radicals, which then initiate the substitution of hydrogen atoms with bromine. newera-spectro.com

In a specific study, the addition of four equivalents of bromine to a solution of this compound in CCl4 at room temperature with internal irradiation resulted in a high-yield reaction. tubitak.gov.tr Instead of a simple monobromination, the reaction proceeded to a higher degree of halogenation. The study reported the formation of a single major product, which was identified as 1,1,3-tribromo-2,3-dihydro-4-nitro-1H-indene. tubitak.gov.tr This tribromination occurred under the same reaction conditions used for the bromination of other indan derivatives. tubitak.gov.tr The structure of the resulting compound was confirmed using various analytical techniques, including 1H-NMR, 13C-NMR, mass spectrometry (MS), and infrared (IR) spectroscopy. tubitak.gov.tr

Table 1: Product of Photochemical Bromination of this compound

| Starting Material | Product | Yield |

|---|

Regioselectivity refers to the preference for a chemical reaction to occur at one particular position or orientation over others. In the radical halogenation of alkanes and related compounds, the regioselectivity is primarily determined by the stability of the radical intermediate formed during the reaction. youtube.comyoutube.com The general order of radical stability is tertiary > secondary > primary, due to hyperconjugation and inductive effects. youtube.comyoutube.com Furthermore, positions that are benzylic or allylic are particularly reactive because the resulting radical can be stabilized by resonance.

In the case of this compound, the C1 and C3 positions are benzylic. Therefore, hydrogen abstraction by a bromine radical is expected to occur preferentially at these sites. The photochemical bromination of this compound yields 1,1,3-tribromo-4-nitroindan as the sole product, demonstrating high regioselectivity. tubitak.gov.tr

The formation of this specific tribrominated product can be explained by the following:

Initial Bromination: The first bromine atom substitutes a hydrogen at either the C1 or C3 position, as both are benzylic and thus form the most stable radical intermediates.

Second Bromination: The introduction of the first bromine atom at C1 makes the remaining hydrogen on that carbon even more susceptible to abstraction. This leads to the formation of a geminal dibromo group (two bromine atoms on the same carbon) at the C1 position.

Third Bromination: The third bromine atom is directed to the remaining benzylic position at C3.

The reaction stops after tribromination, indicating that the hydrogens on the C2 carbon are significantly less reactive towards radical abstraction compared to the benzylic C1 and C3 positions. youtube.com The high selectivity observed in bromination, as opposed to chlorination, is consistent with the reactivity-selectivity principle, which states that less reactive reagents (like bromine radicals) are more selective in the position they attack. youtube.comchemistrysteps.com

Advanced Reaction Mechanisms and Kinetics

The photochemical bromination of this compound proceeds through a free-radical chain mechanism. This mechanism is a classic example of radical substitution reactions at a saturated carbon atom and can be broken down into three main stages: initiation, propagation, and termination.

Initiation: The reaction is initiated by the absorption of light (hν) by a bromine molecule (Br2). This provides the energy to break the Br-Br bond homolytically, generating two highly reactive bromine radicals (Br•). researchoutreach.org

Br₂ + hν → 2 Br•

Propagation: This stage consists of a cycle of two repeating steps that produce the product and regenerate the radical chain carrier.

Step 2a (Hydrogen Abstraction): A bromine radical abstracts a hydrogen atom from one of the benzylic positions (C1 or C3) of this compound. This is the rate-determining step for product formation and results in the formation of a stable benzylic radical and a molecule of hydrogen bromide (HBr).

R-H + Br• → R• + HBr

Step 2b (Halogenation): The newly formed indanyl radical reacts with a molecule of Br₂ to yield the brominated product (R-Br) and another bromine radical, which can then continue the chain reaction.

R• + Br₂ → R-Br + Br•

Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical molecule. This can happen in several ways, depleting the concentration of radical chain carriers.

Br• + Br• → Br₂

R• + Br• → R-Br

R• + R• → R-R

The kinetics of such multi-step reactions can be complex. iupac.org However, for radical halogenations, the rate is dependent on the concentrations of the alkane and the halogen, as well as the intensity of the light source. The selectivity of the reaction is governed by the relative rates of hydrogen abstraction from different positions in the molecule. The activation energy for abstracting a hydrogen that leads to a more stable radical (like a benzylic radical) is lower, making that pathway kinetically favored. youtube.com The formation of a tribrominated product in high yield suggests that the subsequent brominations are kinetically competitive with, or even faster than, the initial bromination under the reaction conditions used. tubitak.gov.tr

Computational Chemistry and Theoretical Investigations of 4 Nitroindan

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, often employing Density Functional Theory (DFT), are widely used to investigate the properties of organic molecules. DFT methods approximate the electronic structure of a many-electron system based on the electron density, offering a balance between computational cost and accuracy for systems of moderate size. nsps.org.ng Various basis sets and functionals, such as B3LYP, are commonly used in these calculations to optimize molecular geometries and predict properties. researchgate.netresearchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry, where the lowest energy arrangement of atoms in a molecule is determined. researchgate.net For 4-Nitroindan, DFT calculations can be used to find its stable three-dimensional structure. Once the optimized geometry is obtained, electronic structure analysis can be performed. This involves examining the distribution of electron density, atomic charges (e.g., Mulliken charges), and molecular orbitals. researchgate.netresearchgate.net These analyses provide insights into the polarity of the molecule and the potential sites for chemical reactions.

Energy Gap Analysis (HOMO-LUMO) for Reactivity and Stability Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. ossila.comwikipedia.org The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of a molecule's reactivity and stability. ossila.comwikipedia.orgresearchgate.net A smaller HOMO-LUMO gap generally suggests lower kinetic stability and higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO or to transfer an electron to another molecule. ossila.comwikipedia.org Computational studies can calculate the energies of these orbitals and their spatial distribution, providing valuable information for predicting how this compound might interact with other chemical species. researchgate.netresearchgate.net

Spectroscopic Property Predictions (e.g., NMR, IR)

Computational methods are valuable tools for predicting spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.netresearchgate.netlehigh.edu Theoretical calculations can predict NMR chemical shifts and coupling constants, aiding in the assignment of experimental NMR signals and confirming molecular structures. researchgate.netresearchgate.netmdpi.combenchchem.com Similarly, computational methods can calculate vibrational frequencies and intensities, which can be compared with experimental IR spectra to identify functional groups and validate theoretical models. researchgate.netresearchgate.netresearchgate.net These predicted spectra serve as a valuable complement to experimental spectroscopic analysis.

Molecular Dynamics Simulations for this compound Systems

Molecular dynamics (MD) simulations are computational techniques used to study the time-dependent behavior of molecular systems. mdpi.comnih.gov While specific MD simulations for this compound were not extensively detailed in the search results, MD is a general method applicable to studying the dynamic properties of molecules in various environments, such as in solution or interacting with other molecules. mdpi.comnih.govresearchgate.net MD simulations can provide information about conformational changes, molecular motion, and interactions over time, offering a dynamic perspective that static quantum chemical calculations cannot provide. mdpi.comnih.gov This could be relevant for understanding how this compound behaves in different phases or biological systems, although no specific studies on this compound were found in the provided results. Molecular dynamics simulations have been applied to study other nitro-containing compounds and indane derivatives in the context of biological interactions and material properties. nih.govresearchgate.net

Mechanistic Insights from Theoretical Models

Theoretical models, particularly those based on quantum chemical calculations, can provide detailed insights into reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, computational chemistry can map out reaction pathways and determine activation energies. frontiersin.orgnih.govrsc.org This helps in understanding how reactions proceed at a molecular level, identifying key intermediates and transition structures. While specific reaction mechanisms for this compound were not detailed in the search results, computational studies have been used to investigate the mechanisms of reactions involving similar nitro and indane-related compounds, such as nitration reactions or reactions involving nitroaldol additions. benchchem.comacs.orgresearchgate.netupce.cz These studies often involve identifying stable structures and transition states along a reaction coordinate. frontiersin.org

Structure-Reactivity Relationships Derived from Computational Studies

Computational studies are instrumental in establishing structure-reactivity relationships for molecules like this compound. By correlating calculated molecular descriptors (e.g., frontier orbital energies, charge distributions, electrostatic potential maps) with experimental reactivity data, researchers can gain a deeper understanding of how the molecular structure influences its chemical behavior. nsps.org.ngnih.govchesci.com For this compound, computational analysis of the electronic effects of the nitro group and the indan (B1671822) core can help predict its susceptibility to electrophilic or nucleophilic attack, or its behavior in various reaction environments. benchchem.com Although specific detailed structure-reactivity relationships for this compound based solely on computational studies were not prominently featured in the search results, this is a common application of computational chemistry in predicting and explaining chemical reactivity based on electronic and structural properties. nsps.org.ngrsc.org

Derivatization Strategies and Synthesis of Advanced 4 Nitroindan Scaffolds

Synthesis of 4-Nitroindanone Derivatives

The synthesis of 4-nitroindanone derivatives often utilizes 4-nitroindanone (PubChem CID: 90563) as a starting material or involves the introduction of the nitro group onto an indanone core. 4-Nitroindanone itself can be synthesized through various routes. One reported method involves the synthesis of 4-nitroindanone from a precursor in carbon disulfide, achieving a yield of 62%. cia.gov 4-Nitroindanone is recognized as a precursor for the preparation of indanone derivatives. guidechem.com

Derivatization can occur at different positions of the indanone ring. For instance, the carbonyl group can undergo transformations, and the aliphatic or aromatic rings can be further functionalized. Reductive amination of 4-nitroindanone can be employed in the synthesis of indenyl amines. vulcanchem.com General methods for the synthesis of 1-indanones, which could potentially be adapted for the synthesis of substituted 4-nitroindanone derivatives, include intramolecular Friedel–Crafts acylation of arylpropanoic or arylbutanoic acids. beilstein-journals.org Photochemical bromination of indan-1-one derivatives has also been studied, yielding various brominated products, including dibromoindan-1-one derivatives. tubitak.gov.trtubitak.gov.tr While this study focused on indan-1-one, similar photochemical approaches might be explored for 4-nitroindanone, although the presence of the nitro group could influence the reaction outcome.

Synthesis of 4-Nitroindan-1,3-dione Derivatives

This compound-1,3-dione (PubChem CID: 2737056) and its derivatives can be synthesized through methods that establish the 1,3-dione functionality on an indan (B1671822) core bearing a nitro group, or by introducing a nitro group onto an existing indan-1,3-dione structure. Indane-1,3-dione derivatives are often synthesized via Knoevenagel condensation reactions. nih.gov For example, the condensation of 1,3-indanedione with nitro benzaldehyde (B42025) can yield nitro-substituted indanedione derivatives. iajps.com This reaction typically involves a base catalyst, such as piperidine, in a solvent like benzyl (B1604629) alcohol, under reflux conditions. iajps.com

Another strategy involves the functionalization of the active methylene (B1212753) group between the two carbonyls. 2-Acetyl-4-nitroindane-1,3-dione has been utilized as a protecting group for primary amines. capes.gov.br This highlights the reactivity of the methylene position, allowing for the introduction of various substituents. The condensation of 2-acetyl-4-nitroindane-1,3-dione with amino acids and spermidine (B129725) has been demonstrated in solid-phase synthesis. capes.gov.br Halogenated indane-1,3-diones can be obtained by introducing halogens onto corresponding precursors before forming the indane-1,3-dione system, for instance, by converting halogenated phthalic anhydrides into indane-1,3-diones using ethyl acetoacetate. nih.gov

Incorporation of this compound into Complex Molecular Architectures

The this compound scaffold (PubChem CID: 253578), along with its oxidized forms, can be incorporated into larger, more complex molecular architectures to impart specific properties or create novel structural motifs. This involves utilizing the functional groups present on the nitroindan core for coupling reactions with other molecular entities.

The incorporation can leverage the reactivity of the nitro group, the aromatic ring, or the aliphatic ring. For example, the nitro group can be reduced to an amino group, providing a handle for amide formation, reductive amination, or other reactions. The aromatic ring is susceptible to electrophilic or nucleophilic aromatic substitution under appropriate conditions, allowing for the attachment of diverse substituents or larger molecular fragments. The aliphatic portion of the indan ring can undergo functionalization, such as halogenation or oxidation, creating further points of attachment.

While specific examples of this compound directly incorporated into highly complex architectures are not extensively detailed in the provided results, the use of related nitro-containing scaffolds, such as 5-nitroindole (B16589) derivatives, in the synthesis of compounds targeting biological targets like c-Myc G-quadruplex DNA illustrates the principle of incorporating nitro-aromatic systems into complex structures for functional purposes. nih.gov General strategies for constructing complex molecular architectures often involve the use of molecular scaffolds and hubs that allow for the systematic organization and covalent attachment of various building blocks. mdpi.combuponline.com Building blocks like 1,4-dithianes have also been employed in the synthesis of complex molecular architectures, demonstrating the utility of cyclic systems as scaffolds. beilstein-journals.org The this compound scaffold, with its rigid bicyclic structure and reactive functional groups, is well-suited for similar applications in the construction of intricate molecular designs. The derivatization strategies discussed in the previous sections provide the necessary functional handles for such incorporations.

Stereoselective Synthesis of Chiral this compound Derivatives

Stereoselective synthesis, which aims to produce a desired stereoisomer with high purity, is a critical aspect in the synthesis of chiral molecules. While the this compound core itself is achiral unless substituted to create a stereocenter, derivatization can introduce chirality. Achieving stereocontrol during the synthesis of this compound derivatives is important for applications where specific stereoisomers are required, such as in the development of pharmaceuticals or other biologically active compounds.

General approaches to stereoselective synthesis include the use of chiral starting materials (chiral pool), resolution of racemic mixtures, the use of chiral auxiliaries, and enantioselective synthesis employing chiral catalysts or reagents. ethz.ch Catalytic asymmetric synthesis, which involves the use of a chiral catalyst to create a new stereocenter selectively, is a powerful strategy. mdpi.com Examples of catalytic stereoselective reactions include asymmetric aminomethylation reactions catalyzed by chiral amines or N-heterocyclic carbenes (NHCs). diva-portal.orgresearchgate.net These methods have been applied to the synthesis of various chiral molecules, including furanoside and nucleoside derivatives diva-portal.org and δ-nitroesters. researchgate.net

Spectroscopic Characterization and Analytical Techniques

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is a powerful tool for determining the connectivity and relative stereochemistry of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are invaluable in the comprehensive analysis of 4-Nitroindan.

Proton NMR (¹H-NMR) and Carbon-13 NMR (¹³C-NMR) provide information on the chemical environment of hydrogen and carbon atoms, respectively. Chemical shifts (δ), splitting patterns (multiplicity), and integration values in ¹H-NMR spectra are used to assign specific protons within the molecule. Similarly, the number of signals and their chemical shifts in ¹³C-NMR spectra provide information about the carbon skeleton and the types of carbon atoms present.

While specific, comprehensive ¹H and ¹³C NMR assignments for this compound were not extensively detailed in the search results, data from related nitroindanones can provide indicative chemical shift ranges. For instance, studies on This compound-1-one (B1293876) and 2-methyl-4-nitroindan-1-one show characteristic shifts for aromatic and aliphatic protons and carbons core.ac.ukrsc.org. Aromatic protons in nitro-substituted systems typically appear in the downfield region (δ 7-9 ppm), influenced by the electron-withdrawing nitro group benchchem.comlibretexts.org. Aliphatic protons within the indan (B1671822) ring system, particularly those on carbons adjacent to the aromatic ring or functional groups, will show shifts in the upfield region (δ 1-4 ppm), with their exact positions and splitting patterns depending on their local environment and neighboring protons rsc.orgbenchchem.com.

¹³C-NMR spectroscopy reveals the distinct carbon environments. Aromatic carbons attached to the nitro group or other substituents, as well as those in the fused ring system, resonate at different chemical shifts (δ 120-160 ppm) oregonstate.edulibretexts.org. The aliphatic carbons in the five-membered ring of the indan core will appear in the upfield region (δ 20-50 ppm), with variations based on their proximity to the nitro group and the aromatic ring rsc.orglibretexts.org. Quaternary carbons, which are not directly bonded to hydrogen atoms, are typically observed as weaker signals in ¹³C-NMR spectra oregonstate.edu.

Table 1 provides representative ¹H and ¹³C NMR chemical shift ranges for different types of carbon and hydrogen atoms commonly found in structures similar to this compound, based on general knowledge and data from related compounds.

| Atom Type (in a nitroindan system) | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Aromatic C-H (near NO₂) | 7.5 - 8.5 | 125 - 140 |

| Aromatic C-H (other) | 7.0 - 8.0 | 120 - 135 |

| Aliphatic CH₂ (ring) | 1.5 - 3.5 | 25 - 40 |

| Aliphatic CH (ring) | 2.0 - 4.0 | 30 - 50 |

| Aromatic C (quaternary, near NO₂) | - | 145 - 160 |

| Aromatic C (quaternary, fused) | - | 130 - 150 |

Two-dimensional NMR techniques provide correlations between nuclei, offering deeper insights into molecular structure and connectivity that may not be apparent from 1D spectra alone libretexts.orgwikipedia.org.

Correlation Spectroscopy (COSY): COSY experiments reveal correlations between coupled protons, typically those within three bonds of each other (³J coupling) libretexts.orgemerypharma.com. This helps in establishing proton-proton connectivity throughout the molecule, aiding in the assignment of complex splitting patterns and confirming adjacent hydrogen atoms.

Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates protons with the carbons to which they are directly attached (¹J coupling) wikipedia.org. This allows for the assignment of carbon signals based on their attached protons and is particularly useful in distinguishing between CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings) libretexts.org. This technique is crucial for establishing connectivity across quaternary carbons and through heteroatoms, providing long-range coupling information that complements COSY and HSQC data. Studies on related indanones have utilized HMBC to confirm structural assignments rsc.org.

Nuclear Overhauser Effect Spectroscopy (NOESY) / Rotating-frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR techniques provide information about the spatial proximity of protons, regardless of whether they are coupled wikipedia.org. NOESY and ROESY are particularly valuable for determining the relative stereochemistry of chiral centers and understanding the three-dimensional conformation of a molecule. While specific data for this compound was not found, ROESY has been applied to study nitrobenzene (B124822) derivatives, indicating its potential utility for similar systems researchgate.net.

The combined application of 1D and 2D NMR techniques allows for the comprehensive assignment of all observable proton and carbon signals and the confirmation of the molecular structure of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and obtaining information about its fragmentation pattern, which can aid in structural confirmation.

In mass spectrometry, the molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺ or [M+H]⁺) provides the molecular weight of the compound benchchem.com. Fragmentation of the molecular ion can occur, yielding smaller ions whose m/z values provide clues about the substructures present in the molecule.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places rsc.org. This allows for the determination of the elemental composition of the molecular ion and fragment ions, providing a high degree of confidence in the proposed molecular formula. HRMS is frequently used to confirm the identity of synthesized compounds google.complos.org. For this compound, HRMS would provide a precise molecular weight that can be matched to the theoretical mass calculated from its elemental formula (C₉H₉NO₂).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths. Different functional groups vibrate at characteristic frequencies, resulting in distinct absorption bands in the IR spectrum.

For this compound, key functional groups include the nitro group (-NO₂) and the aromatic and aliphatic C-H and C-C bonds within the indan ring system. The nitro group typically exhibits two strong absorption bands: an asymmetric stretching vibration around 1500-1600 cm⁻¹ and a symmetric stretching vibration around 1300-1390 cm⁻¹ chemicalbook.comchemicalbook.com. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations occur below 3000 cm⁻¹. C=C stretching vibrations in the aromatic ring are typically observed in the 1450-1650 cm⁻¹ region. The C-N stretching vibration of the nitro group might also contribute to the spectrum.

An IR spectrum for "4(5)-NITROINDAN" has been reported, indicating the presence of characteristic absorption bands for this class of compounds chemicalbook.com. Specific band assignments would confirm the presence of the nitro group and the indan ring structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for detecting chromophores, which are functional groups that absorb UV or visible light.

For this compound, the nitro group and the aromatic ring system act as chromophores. The π electron systems of the aromatic ring undergo π-π* electronic transitions, typically resulting in absorption bands in the UV region msu.edu. The nitro group also contributes to the UV-Vis spectrum through n-π* and π-π* transitions. The conjugation between the nitro group and the aromatic ring in this compound will influence the position and intensity of these absorption bands.

UV-Vis spectra of related nitro-substituted aromatic compounds, such as 4-nitroaniline (B120555) and 4-nitrobenzaldehyde, show characteristic absorption maxima (λmax) in the UV-Vis range, often with significant molar absorptivity values researchgate.netnist.gov. The specific λmax values for this compound would provide information about its electronic structure and can be used for quantitative analysis.

The combination of these spectroscopic techniques provides a comprehensive profile for the characterization and identification of this compound, allowing for the confirmation of its structure and assessment of its purity.

Chromatographic Techniques for Purity and Separation

Chromatographic techniques are widely employed for separating components within a mixture and assessing the purity of a target compound. The principle involves differential partitioning of analytes between a mobile phase and a stationary phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique utilized for the separation and identification of volatile and semi-volatile compounds. In GC, the sample is vaporized and carried by an inert gas (mobile phase) through a stationary phase within a heated column. Compounds separate based on their boiling points and interaction with the stationary phase. As compounds elute from the GC column, they enter the mass spectrometer (MS), which ionizes the molecules and detects the resulting ions based on their mass-to-charge ratio (m/z). The mass spectrum provides a unique fragmentation pattern that aids in identifying the compound. GC-MS is particularly useful for assessing the purity of a sample by identifying and quantifying individual components, including potential impurities. The area under each peak in the chromatogram is typically proportional to the concentration of the corresponding analyte. birchbiotech.cominnovatechlabs.com

While specific detailed research findings on this compound's GC-MS analysis were not extensively found in the provided search results, the technique's general applicability to volatile compounds and for purity assessment is well-established. GC-MS methods have been developed and validated for the estimation of other nitro-containing impurities, such as nitrosamines, in various matrices, demonstrating the suitability of GC-MS for analyzing such compounds. turkjps.orgresearchgate.net Key factors influencing GC separation include the choice and flow rate of the carrier gas, the type and dimensions of the column, temperature programming, and sample preparation techniques. birchbiotech.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-HRMS) for Non-Volatile Analytes

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a versatile technique for separating and analyzing non-volatile and thermally labile compounds. LC separates components based on their interactions with a liquid mobile phase and a stationary phase. The eluent from the LC column is then introduced into a mass spectrometer. LC-MS/MS (tandem mass spectrometry) and LC-HRMS (high-resolution mass spectrometry) offer enhanced selectivity and sensitivity for complex samples. LC-MS/MS involves multiple stages of mass analysis, allowing for the fragmentation of selected ions and detection of characteristic fragment ions, which improves confidence in identification and provides lower detection limits. LC-HRMS provides highly accurate mass measurements, enabling the determination of elemental composition and differentiation of compounds with similar nominal masses. sigmaaldrich.comlcms.czmdpi.comthermofisher.com

LC-MS based procedures, including those utilizing LC-MS/MS and LC-HRMS, have been widely used for the quantitative analysis of various compounds, including nitro-containing impurities like nitrosamines in pharmaceutical products and water samples. sigmaaldrich.comlcms.czmdpi.comthermofisher.com These methods involve optimizing LC conditions (e.g., column type, mobile phases, gradient) and MS parameters (e.g., ionization mode, fragmentation settings) to achieve optimal separation, sensitivity, and selectivity for the target analyte. lcms.czmdpi.com For instance, LC-HRMS methods have been developed for the simultaneous quantitation of multiple nitrosamines in drug products. thermofisher.com LC-MS/MS methods have also been validated for determining specific nitrosamine (B1359907) impurities in multicomponent drug products, highlighting the need for appropriate sample preparation protocols, such as solid phase extraction, to address matrix effects. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

While direct information about the X-ray crystal structure of this compound was not found in the provided search results, X-ray crystallography is a standard technique for confirming the solid-state structure of organic compounds, including nitro derivatives. Studies on other nitro-containing compounds, such as 4,6-bis(nitroimino)-1,3,5-triazinan-2-one and substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivatives, demonstrate the application of X-ray diffraction for unequivocally solving their crystal structures and providing detailed structural parameters like unit cell dimensions, space group, and molecular conformation. nih.govmdpi.com The technique requires obtaining suitable single crystals of sufficient size and purity. wikipedia.org

Electrochemical Methods for Detection and Characterization

Electrochemical methods involve studying the relationship between electrical potential (voltage) and current in an electrochemical cell containing the analyte. These techniques are valuable for characterizing the redox behavior of compounds and for their quantitative determination.

Voltammetric and Polarographic Analysis of Nitro Compounds

Voltammetry and polarography are electroanalytical techniques that measure current as a function of applied potential. scribd.comyoungin.com Polarography specifically utilizes a dropping mercury electrode (DME), which provides a continuously renewed electrode surface. scribd.com Voltammetry employs various types of working electrodes, including solid electrodes and modified electrodes. scribd.comcuni.cz Nitro compounds, due to the presence of the easily reducible nitro group, are often electrochemically active and can be effectively analyzed using these methods. cuni.czresearchgate.netuchile.cl

Research has demonstrated the successful application of polarographic and voltammetric methods for the determination of this compound. cuni.czresearchgate.net Studies using a classical mercury dropping electrode (DME) and a mercury meniscus modified silver solid amalgam electrode (m-AgSAE) have shown that these techniques can be used for the determination of trace amounts of this compound. cuni.cz The electrochemical reduction of nitro compounds typically involves stepwise electron transfer and proton uptake, leading to the formation of various intermediates, such as nitro radical anions, nitroso derivatives, hydroxylamines, and ultimately amines, depending on the experimental conditions, particularly pH. cuni.czresearchgate.netuchile.cl

Differential pulse (DP) polarography and direct current (DC) voltammetry have been applied to study the electrochemical reduction of this compound in different media, such as methanol (B129727) – BR buffer mixtures at various pH values. cuni.cz The polarograms and voltammograms show reduction waves corresponding to the different steps of the electrochemical reduction of the nitro group. cuni.cz The mechanism of electrochemical reduction of this compound has been investigated, illustrating different pathways in acidic, neutral, and alkaline media involving varying numbers of protons and electrons. cuni.cz

Data from polarographic studies of this compound at a DME in methanol – BR buffer pH 12.0 have shown a linear relationship between the limiting current and the concentration of this compound, indicating the suitability of the method for quantitative analysis. cuni.cz Calibration curves can be constructed from such data. cuni.cz

Interactive Data Table: Electrochemical Reduction of this compound (Illustrative based on search findings)

| Medium pH | Electrode | Technique | Observed Reduction Steps (vs. a reference electrode) | Proposed Mechanism Intermediates |

| Acidic (e.g., pH 2.0) | DME or m-AgSAE | Polarography/Voltammetry | Multiple reduction waves | Ar-NO₂ → Ar-NH₂⁺OH → Ar-NH₃⁺ cuni.cz |

| Neutral (e.g., pH 6.0) | DME or m-AgSAE | Polarography/Voltammetry | Multiple reduction waves | Ar-NO₂ → Ar-NHOH cuni.cz |

| Alkaline (e.g., pH 12.0) | DME or m-AgSAE | Polarography/Voltammetry | Reduction wave(s) | Ar-NO₂ → ... (further reduction products) cuni.cz |

Note: The exact potentials for the reduction steps are dependent on the specific electrode material, reference electrode, and solution conditions used in the experiment. The table above provides a generalized illustration based on the described mechanisms. cuni.cz

Electrochemical techniques, particularly voltammetry and polarography, offer advantages for the analysis of nitro compounds due to the inherent electroactivity of the nitro group. They can be used for sensitive and selective determination of this compound in various matrices. cuni.czuchile.cl

Applications in Organic Synthesis

4-Nitroindan as a Precursor for Indane-Based Building Blocks

This compound serves as a key precursor for synthesizing various substituted indane derivatives. The nitro group can undergo reduction to an amino group, providing a handle for further functionalization through reactions like amidation or alkylation benchchem.com. The indane core can also be modified through reactions such as oxidation or substitution, leading to a range of indane-based building blocks benchchem.com. For example, the oxidation of 4-nitroindane can yield corresponding carboxylic acids or ketones benchchem.com. Reduction of the nitro group can be achieved using various reducing agents, including hydrogen gas with a catalyst or metal hydrides benchchem.com.

Synthesis of Functionalized Indenes from this compound Derivatives

This compound derivatives can be transformed into functionalized indenes. One approach involves aldol-type reactions of nitroindanones, followed by dehydration beilstein-journals.orgresearchgate.netresearchgate.net. For instance, 5-nitroindan-1-one has been used in aldol-type reactions with lithium salts of N,N-disubstituted acetamides, followed by acid-catalyzed dehydration, to synthesize (5-nitro-3-indenyl)acetamides, which are intermediates for functionalized indenes beilstein-journals.orgresearchgate.net. Another method involves the photochemical bromination of this compound, which can lead to polybrominated indene (B144670) derivatives ulakbim.gov.trtubitak.gov.tr. Specifically, 2,3-dihydro-4-nitro-1H-indene (this compound) undergoes tribromination under photochemical conditions to yield 1,1,3-tribromo-2,3-dihydro-4-nitro-1H-indene ulakbim.gov.tr.

Role of this compound in the Construction of Heterocyclic Systems

While the direct use of this compound itself in the construction of heterocyclic systems is not as extensively documented as its role in indane and indene synthesis, related nitro-substituted indane or indanone structures have been implicated in the synthesis of fused heterocyclic ring systems. For example, nitro compounds with appropriately positioned double bonds can undergo metal-catalyzed reductive cyclization reactions to form indoles and related structures nih.gov. Although this often involves nitrostyrene (B7858105) derivatives, the principle of using a nitro group and an aromatic or alicyclic ring for cyclization into heterocycles is relevant nih.gov. The indane scaffold, when appropriately functionalized with a nitro group or its derivatives, can potentially be incorporated into the synthesis of nitrogen-containing heterocycles through various cyclization strategies msesupplies.comorganic-chemistry.orgslideshare.netbritannica.com.

Advanced Research on Biological Activities and Mechanistic Studies

Antimicrobial Properties and Mechanisms of Action

Indandione derivatives, a class of compounds related to 4-Nitroindan, have demonstrated various biological activities, including antibacterial properties. mdpi.comresearchgate.net Studies on the antibacterial mechanisms of natural alkaloids, which share some structural features with indan (B1671822) derivatives, indicate that they can disrupt bacterial cell membranes, affect DNA function, and inhibit protein synthesis. nih.gov While direct studies specifically on the antimicrobial mechanism of this compound are limited in the provided search results, the activity observed in related indandione derivatives suggests potential avenues for investigation. mdpi.comresearchgate.net

Bioreduction of the Nitro Group and Reactive Species Generation

The nitro group is a common feature in many biologically active compounds, and its bioreduction can play a significant role in their mechanisms of action. This process can lead to the generation of reactive species. scielo.org.mxmdpi.com Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are known to be involved in various biological processes, including antimicrobial activity. dovepress.commdpi.comnih.gov ROS, such as superoxide (B77818) radicals, hydroxyl radicals, and hydrogen peroxide, can induce oxidative stress, which is a key antibacterial mechanism for some compounds. dovepress.comnih.gov The generation of reactive species can damage cellular biomolecules like lipids, proteins, and DNA, contributing to the antimicrobial effect. nih.gov While the specific bioreduction of the nitro group in this compound and the subsequent generation of reactive species in an antimicrobial context are not explicitly detailed in the search results, this is a plausible mechanism that warrants further investigation given the presence of the nitro group.

Potential Anticancer and Antitumor Activities

Indandione derivatives have also shown potential as anticancer agents, exhibiting antiproliferative activity against various cell lines. mdpi.comresearchgate.net Research on indene (B144670) derivatives, another related class of compounds, has demonstrated significant antitumor activities. acs.org The mechanisms by which these compounds exert their anticancer effects are diverse and can involve interactions with molecular targets and the induction of cellular death pathways. xiahepublishing.comnih.gov

Interaction with Molecular Targets (e.g., Enzymes, Receptors, DNA)

Anticancer drugs often function by interacting with specific molecular targets within cancer cells. These targets can include enzymes, receptors, and DNA. scispace.comnih.govexplorationpub.comfrontiersin.org For instance, DNA topoisomerases are crucial enzymes involved in DNA replication and repair, and they are established targets for several anticancer drugs. nih.gov Some compounds exert their effects by inhibiting the activity of these enzymes or by interfering with DNA structure and function. nih.govexplorationpub.com While the search results highlight the importance of these molecular targets in cancer therapy and the activity of related indan derivatives, specific details regarding the direct interaction of this compound with particular enzymes, receptors, or DNA are not provided. However, the observed anticancer potential of related compounds suggests that this compound may interact with similar or related molecular targets.

Induction of Cellular Stress and Apoptosis

Induction of cellular stress and apoptosis (programmed cell death) are key mechanisms by which many anticancer agents eliminate cancer cells. xiahepublishing.commdpi.commdpi.com Cellular stress, such as endoplasmic reticulum stress or oxidative stress, can trigger apoptotic pathways. mdpi.comfrontiersin.orgescholarship.orgnih.govnih.gov Apoptosis can be initiated through various signaling cascades, involving proteins like caspases and members of the Bcl-2 family. xiahepublishing.commdpi.commdpi.comfrontiersin.orgnih.govnih.gov For example, nitrosative stress has been shown to induce apoptosis through mechanisms involving mitochondrial dysfunction and the activation of caspase pathways. frontiersin.org The search results indicate that inducing apoptosis is a common strategy in cancer treatment and that various compounds, including some natural products and their derivatives, can achieve this by inducing cellular stress. xiahepublishing.commdpi.commdpi.com Although a direct link between this compound and the induction of specific cellular stress pathways or apoptotic mechanisms is not explicitly detailed, its potential anticancer activity suggests that it may operate through similar mechanisms observed for other cytotoxic compounds.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery and medicinal chemistry. gardp.orgnih.govnih.govcollaborativedrug.com These studies aim to understand how modifications to the chemical structure of a compound influence its biological activity. gardp.orgnih.govcollaborativedrug.com By analyzing the relationship between structure and activity, researchers can identify key structural features responsible for the desired biological effect and guide the design of new compounds with improved potency, selectivity, and reduced toxicity. gardp.orgnih.govnih.gov SAR studies on indandione and indene derivatives have been conducted to explore their various biological activities, including antiproliferative and antimicrobial effects. mdpi.comresearchgate.netacs.org These studies often involve synthesizing a series of derivatives with systematic structural changes and evaluating their biological activity to establish correlations. mdpi.comnih.gov While the search results emphasize the importance and methodology of SAR studies in the context of related compound classes and their biological activities, specific detailed SAR studies focused solely on this compound derivatives are not extensively described. However, the principles of SAR are directly applicable to understanding and optimizing the biological potential of this compound.

Environmental Fate and Impact Research

Photodegradation Pathways and Byproducts

Specific research detailing the photodegradation pathways of 4-nitroindan and the identity of its transformation byproducts under environmental conditions could not be identified in a review of available literature. While analytical techniques such as High-Performance Liquid Chromatography with Photodiode Array (HPLC-PDA) detection are suggested for monitoring potential degradation products, no studies presenting the results of such an analysis for this compound were found.

Biodegradation in Environmental Matrices (Soil, Water)

There is a notable absence of published studies on the biodegradation of this compound in environmental matrices like soil and water. The scientific community has explored the biodegradation of other nitroaromatic compounds, but specific data on this compound is lacking.

No specific microbial strains or enzymatic processes have been identified in the literature that are responsible for the aerobic or anaerobic degradation of this compound. Consequently, the metabolic pathways for its breakdown under either of these conditions have not been elucidated.

Mobility and Bioaccumulation Potential

Direct studies on the mobility of this compound in soil, its transport through environmental compartments, and its potential for bioaccumulation in organisms are not available. A Safety Data Sheet (SDS) for the closely related compound, This compound-1-one (B1293876), indicates that no ecological data regarding mobility in soil is available, suggesting a similar data gap likely exists for this compound. cymitquimica.com

Environmental Monitoring and Detection Strategies

While comprehensive environmental monitoring programs for this compound are not described in the literature, some analytical techniques for its detection have been noted. The primary method identified for the determination of this compound is polarography. researchgate.net A Czech-language Bachelor's thesis specifically focused on the "Polarographic determination of genotoxic this compound," indicating that electrochemical methods are suitable for its detection and quantification in a laboratory context. researchgate.net This technique could form the basis for future environmental monitoring strategies.

Future Research Directions and Emerging Trends

Development of Asymmetric Synthesis for Chiral 4-Nitroindan Analogues